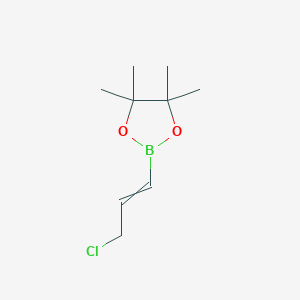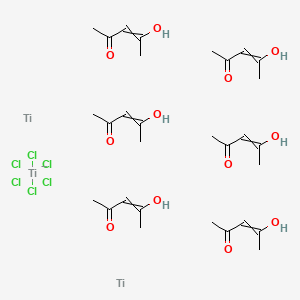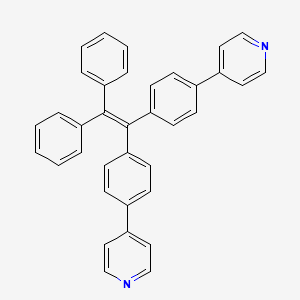
4,4'-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine: is an organic compound known for its unique structural properties and applications in various scientific fields This compound features a central ethene unit flanked by two diphenyl groups, each connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine typically involves the reaction of 4-bromobenzaldehyde with 2,2-diphenylethene under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions: 4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine rings can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or nitro groups on the pyridine rings.
Scientific Research Applications
Chemistry: In chemistry, 4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: While specific biological and medicinal applications are not well-documented, the compound’s structural properties suggest potential uses in drug design and development. Its ability to undergo various chemical reactions makes it a versatile candidate for creating bioactive molecules.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications in electronics and photonics .
Mechanism of Action
The mechanism of action of 4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine involves its ability to interact with various molecular targets through its pyridine rings and diphenylethene core. The compound can form coordination complexes with metal ions, which can be utilized in catalysis and materials science. Additionally, its structural features allow it to participate in π-π stacking interactions, which are important in the formation of supramolecular assemblies .
Comparison with Similar Compounds
- 4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dibenzaldehyde
- 4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diphenol
- (1,2-Diphenylethene-1,2-diyl)bis(4,4’-phenylene)-1,1’-diboronic acid
Uniqueness: 4,4’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))dipyridine stands out due to its combination of pyridine rings and a diphenylethene core. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C36H26N2 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
4-[4-[2,2-diphenyl-1-(4-pyridin-4-ylphenyl)ethenyl]phenyl]pyridine |
InChI |
InChI=1S/C36H26N2/c1-3-7-31(8-4-1)35(32-9-5-2-6-10-32)36(33-15-11-27(12-16-33)29-19-23-37-24-20-29)34-17-13-28(14-18-34)30-21-25-38-26-22-30/h1-26H |
InChI Key |
AKRKOCMCGQTQML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=C(C=C4)C5=CC=NC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(Tert-butoxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12507095.png)

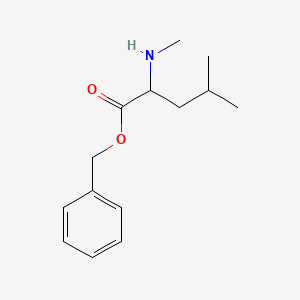
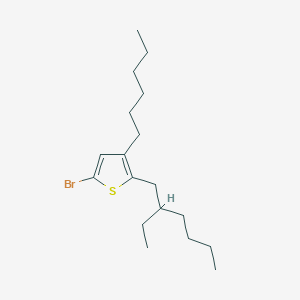
![2-[(Tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid](/img/structure/B12507129.png)
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one](/img/structure/B12507130.png)
![3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12507135.png)

![5-benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12507137.png)
![2(1H)-Quinoxalinone, 3-[(1E)-2-(3-pyridinyl)ethenyl]-](/img/structure/B12507141.png)
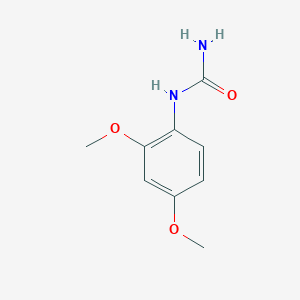
![4-[1-(Dimethylamino)-2-morpholin-4-ylethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12507157.png)
